molecular formula C16H19ClN2O B1195330 Rotoxamine CAS No. 5560-77-0

Rotoxamine

Cat. No.: B1195330
CAS No.: 5560-77-0
M. Wt: 290.79 g/mol
InChI Key: OJFSXZCBGQGRNV-INIZCTEOSA-N
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Description

Rotoxamine, also known as (S)-carbinoxamine, is a first-generation antihistamine of the ethanolamine class. It is the maleic acid salt of the levorotatory isomer of carbinoxamine. This compound is known for its significant antimuscarinic activity and the marked sedation it produces in most patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rotoxamine is synthesized through the reaction of 2-(4-chlorophenyl)-2-pyridinylmethanol with dimethylamine. The reaction typically involves the use of a suitable solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Rotoxamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .

Scientific Research Applications

Rotoxamine has a wide range of applications in scientific research:

Mechanism of Action

Rotoxamine exerts its effects by competing with free histamine for binding at H1-receptor sites. This antagonizes the effects of histamine on H1-receptors, leading to a reduction in the symptoms associated with allergic reactions. The molecular targets of this compound include the H1-receptors located on various cells, including those in the respiratory tract and skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific isomeric form, which provides a distinct pharmacological profile compared to other similar compounds. Its significant antimuscarinic activity and marked sedation make it particularly effective in treating severe allergic reactions .

Properties

CAS No.

5560-77-0

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1

InChI Key

OJFSXZCBGQGRNV-INIZCTEOSA-N

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2

SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

5560-77-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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